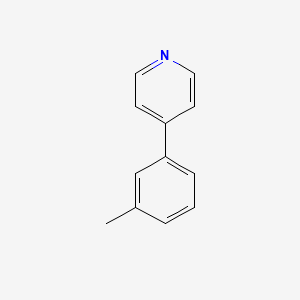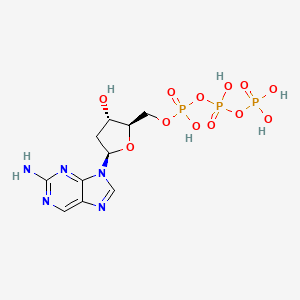
2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine typically involves the bromination of a methyl-substituted pyrazole followed by a coupling reaction with a pyrimidine derivative. One common method includes:
Bromination: The methyl group on the pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light.
Coupling Reaction: The bromomethylated pyrazole is then reacted with a pyrimidine derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the bromination step and high-throughput screening of reaction conditions for the coupling step.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides to form new C-N, C-S, or C-O bonds.
Oxidation and Reduction: The pyrazole and pyrimidine rings can undergo oxidation or reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form C-C bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a pyrazolyl-pyrimidine amine, while a Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.
Aplicaciones Científicas De Investigación
2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes or other protein targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used to study the biological activity of pyrazole and pyrimidine derivatives, including their interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The pyrazole and pyrimidine rings can interact with aromatic residues through π-π stacking or hydrogen bonding, stabilizing the compound in the binding site.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(4-(Chloromethyl)-1H-pyrazol-1-YL)pyrimidine: Similar in reactivity but may have different electronic properties due to the presence of chlorine instead of bromine.
2-(4-(Hydroxymethyl)-1H-pyrazol-1-YL)pyrimidine: More polar and may have different solubility and reactivity profiles.
Uniqueness
The presence of the bromomethyl group in 2-(4-(Bromomethyl)-1H-pyrazol-1-YL)pyrimidine makes it a versatile intermediate for further chemical modifications
Propiedades
Número CAS |
1196157-38-6 |
|---|---|
Fórmula molecular |
C8H7BrN4 |
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)pyrazol-1-yl]pyrimidine |
InChI |
InChI=1S/C8H7BrN4/c9-4-7-5-12-13(6-7)8-10-2-1-3-11-8/h1-3,5-6H,4H2 |
Clave InChI |
GNNLAPZFZAVNDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)N2C=C(C=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)

![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)

![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
![N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide](/img/structure/B14170845.png)



![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14170882.png)
